LY3020371 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

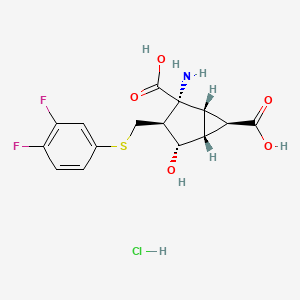

(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H/t6-,9+,10+,11+,12-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSGLSGWGGOTN-JPWNOPPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY3020371 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3020371 hydrochloride is a potent and selective orthosteric antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Its mechanism of action centers on the competitive blockade of these receptors, leading to a modulation of glutamatergic neurotransmission. This antagonism results in downstream effects that parallel those of the rapid-acting antidepressant ketamine, notably influencing AMPA receptor signaling pathways. Preclinical evidence strongly suggests its potential as a novel therapeutic agent for treatment-resistant depression, with a potentially more favorable safety profile than ketamine. This guide provides a comprehensive overview of the core mechanism, quantitative pharmacological data, key experimental methodologies, and associated signaling pathways of LY3020371.

Core Mechanism of Action: mGluR2/3 Antagonism

LY3020371 acts as a competitive antagonist at the orthosteric binding site of mGluR2 and mGluR3.[1][2] These receptors are Group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that negatively couple to adenylyl cyclase upon activation by their endogenous ligand, glutamate. By blocking the binding of glutamate, LY3020371 prevents the receptor-mediated inhibition of adenylyl cyclase, thereby leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]

Functionally, mGluR2/3 are predominantly located presynaptically, where they act as autoreceptors to inhibit the release of glutamate. By antagonizing these receptors, LY3020371 disinhibits presynaptic glutamate release, leading to an increase in synaptic glutamate concentrations. This surge in glutamate is thought to preferentially activate postsynaptic AMPA receptors, a key mechanism shared with other rapid-acting antidepressants like ketamine.[3]

Quantitative Pharmacological Data

The affinity and functional potency of LY3020371 have been characterized in various in vitro and native tissue assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity (Ki) of LY3020371 [1][2][4]

| Receptor Subtype | Species | Assay System | Radioligand | Ki (nM) |

| hmGluR2 | Human | Recombinant cell membranes | [³H]-459477 | 5.26 |

| hmGluR3 | Human | Recombinant cell membranes | [³H]-459477 | 2.50 |

| mGluR2/3 | Rat | Frontal cortical membranes | [³H]-459477 | 33 |

Table 2: Functional Antagonist Potency (IC50) of LY3020371 [1][2]

| Assay | Species/System | Agonist | Measured Effect | IC50 (nM) |

| cAMP Formation | Human mGluR2-expressing cells | DCG-IV | Inhibition of forskolin-stimulated cAMP | 16.2 |

| cAMP Formation | Human mGluR3-expressing cells | DCG-IV | Inhibition of forskolin-stimulated cAMP | 6.21 |

| Second Messenger Production | Rat cortical synaptosomes | mGluR2/3 agonist | Reversal of agonist-suppressed second messenger | 29 |

| K+-evoked Glutamate Release | Rat cortical synaptosomes | mGluR2/3 agonist | Reversal of agonist-inhibited release | 86 |

| Spontaneous Ca²+ Oscillations | Rat primary cortical neurons | mGluR2/3 agonist | Blockade of agonist-suppressed oscillations | 34 |

| Hippocampal Slice Preparation | Rat | mGluR2/3 agonist | Functional antagonism | 46 |

Signaling Pathways and Downstream Effects

The primary action of LY3020371 on mGluR2/3 triggers a cascade of downstream signaling events. Metabolomic studies have revealed that, similar to ketamine, LY3020371 activates common pathways involving GRIA2 (the gene encoding the GluA2 subunit of the AMPA receptor) and ADORA1 (the adenosine A1 receptor).[3][5][6] This suggests a convergence of mechanisms leading to enhanced AMPA receptor-mediated synaptic plasticity, which is believed to be crucial for its antidepressant-like effects.

Furthermore, in vivo studies in rodents have demonstrated that LY3020371 enhances the efflux of biogenic amines in the prefrontal cortex and increases the number of spontaneously active dopamine cells in the ventral tegmental area.[6]

Experimental Protocols

Detailed experimental protocols for the characterization of LY3020371 are proprietary. However, based on published literature, the following methodologies are central to its pharmacological profiling.

Radioligand Binding Assay

This assay quantifies the affinity of LY3020371 for mGluR2 and mGluR3.

-

Objective: To determine the binding affinity (Ki) of LY3020371.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing recombinant human mGluR2 or mGluR3, or from native tissues such as the rat frontal cortex.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-459477) and varying concentrations of LY3020371.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of LY3020371 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Formation Assay

This functional assay measures the antagonist activity of LY3020371 on G-protein coupling.

-

Objective: To determine the functional potency (IC50) of LY3020371 in blocking agonist-induced inhibition of cAMP production.

-

General Protocol:

-

Cell Culture: Cells expressing mGluR2 or mGluR3 are cultured.

-

Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase and cAMP production), an mGluR2/3 agonist (e.g., DCG-IV) to inhibit this stimulation, and varying concentrations of LY3020371.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The IC50 value, representing the concentration of LY3020371 that reverses 50% of the agonist-induced inhibition, is calculated.

-

Synaptosomal Glutamate Release Assay

This assay assesses the functional effect of LY3020371 on neurotransmitter release from nerve terminals.

-

Objective: To measure the ability of LY3020371 to reverse agonist-inhibited, depolarization-evoked glutamate release.

-

General Protocol:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue (e.g., rat cortex).

-

Treatment: Synaptosomes are treated with an mGluR2/3 agonist and varying concentrations of LY3020371.

-

Depolarization: Glutamate release is stimulated by depolarization with an elevated concentration of potassium (K+).

-

Glutamate Measurement: The amount of released glutamate is quantified, often using an enzymatic assay coupled to fluorometric or colorimetric detection.

-

Data Analysis: The IC50 value for the reversal of agonist-induced inhibition of glutamate release is determined.

-

Conclusion

This compound is a highly potent and selective mGluR2/3 antagonist. Its mechanism of action, involving the disinhibition of presynaptic glutamate release and subsequent enhancement of AMPA receptor signaling, positions it as a promising candidate for the treatment of depression. The quantitative data from preclinical studies consistently demonstrate its high affinity and functional antagonism. The experimental protocols outlined provide a framework for the continued investigation of this and similar compounds. The convergence of its downstream signaling pathways with those of ketamine provides a strong rationale for its clinical development as a rapid-acting antidepressant with a potentially improved safety and tolerability profile.

References

- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Potent and Selective mGlu2/3 Receptor Antagonist: A Technical Guide to LY3020371 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 hydrochloride is a potent, selective, and competitive antagonist of the metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are implicated in the modulation of glutamatergic neurotransmission, and their antagonism has emerged as a promising therapeutic strategy for various neurological and psychiatric disorders, including depression. This technical guide provides an in-depth overview of the preclinical pharmacology of LY3020371, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of mGlu2/3 receptor antagonism.

Core Pharmacology and Mechanism of Action

LY3020371 acts as a competitive antagonist at the orthosteric binding site of both mGlu2 and mGlu3 receptors. These receptors are Group II metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase. By blocking the binding of the endogenous ligand glutamate, LY3020371 prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This action modulates downstream signaling pathways and is believed to underlie the therapeutic effects of the compound. Preclinical studies have demonstrated that the antidepressant-like effects of LY3020371, similar to those of ketamine, may be mediated by the facilitation of AMPA receptor signaling.[1]

Signaling Pathway of mGlu2/3 Receptor Antagonism by LY3020371

Caption: Mechanism of LY3020371 action at the mGlu2/3 receptor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/System | Value | Reference |

| Ki (nM) | Human mGlu2 | 5.3 | [2][3] |

| Human mGlu3 | 2.5 | [2][3] | |

| Rat Frontal Cortex | 33 | [4][5] | |

| IC50 (nM) | cAMP Formation (DCG-IV inhibited) - hmGlu2 | 16.2 | [2][3] |

| cAMP Formation (DCG-IV inhibited) - hmGlu3 | 6.21 | [4][5] | |

| Agonist-suppressed second messenger production - Rat Cortical Synaptosomes | 29 | [4][5] | |

| Agonist-inhibited, K+-evoked glutamate release - Rat Cortical Synaptosomes | 86 | [4][5] | |

| Agonist-suppressed spontaneous Ca2+ oscillations - Primary Cultured Cortical Neurons | 34 | [4][5] | |

| Intact Hippocampal Slice Preparation | 46 | [4][5] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Rats

| Parameter | Dosing | Value/Effect | Reference |

| Route of Administration | Intravenous (i.v.), Intraperitoneal (i.p.) | - | [2][3] |

| Effective i.v. Dose Range | 3-15 mg/kg | Leads to CSF levels expected to effectively block mGlu2/3 receptors | [2][3] |

| Wake Promotion | 3 mg/kg, 10 mg/kg (i.p.) | Significant reduction in NREM sleep | [2] |

| Forced-Swim Test | 0.1-10 mg/kg (i.v.) | Decreased immobility time | [6] |

| Dopamine Neuron Firing (VTA) | 0.3-3 mg/kg (i.v.) | Increased number of actively firing dopamine neurons | |

| Tissue Oxygen (ACC) | 1-10 mg/kg (i.p.) | Dose-dependent increase | |

| Monoamine Efflux (mPFC) | 10 mg/kg (i.p.) | Increased |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize LY3020371. While specific parameters for LY3020371 experiments may vary, these provide a detailed framework.

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the inhibitory constant (Ki) of LY3020371 for mGlu2/3 receptors using a competitive radioligand binding assay with the mGlu2/3 agonist [3H]-459477.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Rat frontal cortex or cell lines stably expressing human mGlu2 or mGlu3 receptors.

-

Radioligand: [3H]-459477.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., MgCl2).

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled mGlu2/3 agonist (e.g., DCG-IV).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, [3H]-459477 (at a concentration near its Kd), and varying concentrations of LY3020371.

-

For total binding wells, add vehicle instead of LY3020371.

-

For non-specific binding wells, add the non-labeled agonist.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot the percentage of specific binding against the log concentration of LY3020371 to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Formation Assay

This protocol describes a functional assay to measure the antagonist activity of LY3020371 by quantifying its ability to block agonist-induced inhibition of cAMP production.

Experimental Workflow: cAMP Formation Assay

Caption: Workflow for a functional cAMP formation assay.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing human mGlu2 or mGlu3 receptors.

-

Test Compound: this compound.

-

Agonist: A potent mGlu2/3 agonist such as DCG-IV.

-

cAMP Inducer: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

-

Cell Culture:

-

Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to adhere and grow to an appropriate confluency.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of LY3020371 in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Add a mixture of forskolin (to stimulate adenylyl cyclase) and the mGlu2/3 agonist (to inhibit adenylyl cyclase via Gi coupling).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of LY3020371.

-

Calculate the IC50 value, which represents the concentration of LY3020371 that reverses 50% of the agonist-induced inhibition of cAMP production.

-

In Vivo Microdialysis in the Rat Prefrontal Cortex

This protocol outlines the use of in vivo microdialysis to measure the effect of LY3020371 on the extracellular levels of neurotransmitters, such as dopamine and its metabolites, in the medial prefrontal cortex (mPFC) of freely moving rats.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis in the rat mPFC.

Materials:

-

Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill, and instruments.

-

Microdialysis Equipment: Guide cannula, microdialysis probes, syringe pump, and fraction collector.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Test Compound: this compound.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the mPFC. Stereotaxic coordinates relative to bregma can be approximated as: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -2.5 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

-

Secure the cannula to the skull with dental cement.

-

-

Recovery:

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period and then collect baseline dialysate samples.

-

Administer LY3020371 via the desired route (e.g., i.p.).

-

Continue to collect dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the dialysate samples for neurotransmitter content using a sensitive analytical method like HPLC-ECD.

-

-

Data Analysis:

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

-

At the end of the experiment, verify the probe placement through histological analysis.

-

Clinical Development Status

While preclinical data strongly supported the therapeutic potential of LY3020371 and its orally bioavailable prodrug, LY3027788, for conditions such as treatment-resistant depression, publicly available information on the clinical trial outcomes for these specific compounds is limited. Searches of clinical trial registries did not yield specific results for LY3020371 or LY3027788. The development of mGlu2/3 receptor antagonists by various pharmaceutical companies is an active area of research, and the insights gained from the preclinical characterization of LY3020371 remain highly valuable to the field.

Conclusion

This compound is a well-characterized, potent, and selective mGlu2/3 receptor antagonist. The comprehensive preclinical data package demonstrates its clear mechanism of action and its potential to modulate glutamatergic neurotransmission in a therapeutically relevant manner. The detailed experimental protocols provided in this guide offer a foundation for further research into this compound class. While the clinical development path of LY3020371 is not publicly detailed, the foundational research on this molecule has significantly advanced our understanding of mGlu2/3 receptor pharmacology and its potential as a target for novel therapeutics for CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

LY3020371 hydrochloride binding affinity and Ki values

An In-depth Technical Guide on LY3020371 Hydrochloride: Binding Affinity and Ki Values

This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound, a potent and selective antagonist for the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. The information is targeted towards researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Data Presentation

The binding affinity and functional inhibitory concentrations of LY3020371 have been determined across various experimental systems. The data consistently demonstrate high-affinity binding and potent antagonist activity at human mGlu2 and mGlu3 receptors, as well as in native rodent tissues.

Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. For LY3020371, Ki values were determined using competitive radioligand binding assays.

| Target | Preparation | Radioligand | Ki Value (nM) | Citations |

| Human mGlu2 Receptor (hmGluR2) | Membranes from cells expressing recombinant hmGluR2 | [³H]-459477 | 5.26 | [1][2][3] |

| Human mGlu3 Receptor (hmGluR3) | Membranes from cells expressing recombinant hmGluR3 | [³H]-459477 | 2.50 | [1][2][3] |

| Rat mGlu2/3 Receptors | Frontal cortical membranes | [³H]-459477 | 33 | [2][3] |

Functional Antagonist Activity (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit a specific biological response by 50%. These values demonstrate the functional potency of LY3020371 in cellular and tissue-based assays.

| Assay | Preparation | Agonist | IC50 Value (nM) | Citations |

| cAMP Formation | Cells expressing recombinant hmGluR2 | DCG-IV | 16.2 | [1][2][3] |

| cAMP Formation | Cells expressing recombinant hmGluR3 | DCG-IV | 6.21 | [1][2][3] |

| cAMP Formation | Rat cortical synaptosomes | - | 29 | [2][3] |

| K⁺-evoked Glutamate Release | Rat cortical synaptosomes | LY379268 | 86 | [1][2][3] |

| Spontaneous Ca²⁺ Oscillations | Primary cultured cortical neurons | - | 34 | [2][3] |

| Agonist-inhibited synaptic transmission | Intact hippocampal slice preparation | - | 46 | [2][3] |

Experimental Protocols

The quantitative data presented above were derived from specific and rigorous experimental methodologies. The following sections detail the core principles and steps for the key assays cited.

Competitive Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of an unlabeled compound (LY3020371) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of LY3020371 for mGlu2 and mGlu3 receptors.

Materials:

-

Membrane Preparation: Cell membranes prepared from cell lines recombinantly expressing either human mGlu2 or mGlu3 receptors.

-

Radioligand: [³H]-459477, a known mGlu2/3 receptor agonist ligand.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH.

-

Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity bound to the filters.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand ([³H]-459477), and varying concentrations of the unlabeled test compound (LY3020371).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[4]

-

Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity against the logarithm of the competitor (LY3020371) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

-

Functional cAMP Formation Assay for IC50 Determination

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase activity. Since mGlu2/3 receptors are Gi-coupled, their activation by an agonist inhibits the production of cyclic AMP (cAMP).

Objective: To determine the functional potency (IC50) of LY3020371 by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

Cell Lines: Cells expressing recombinant human mGlu2 or mGlu3 receptors.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Agonist: A potent mGlu2/3 agonist such as DCG-IV or LY379268.

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: An assay kit to measure intracellular cAMP levels (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and grow to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (LY3020371).

-

Agonist Challenge: Add the mGlu2/3 agonist (e.g., DCG-IV) to the wells.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. The agonist will inhibit this stimulation in a dose-dependent manner.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis:

-

The antagonist (LY3020371) will reverse the agonist's inhibitory effect.

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of LY3020371 that restores the cAMP response to 50% of the maximal forskolin-stimulated level in the presence of the agonist.

-

Mandatory Visualizations

Signaling Pathway of LY3020371 Action

LY3020371 acts as an antagonist at presynaptic mGlu2/3 receptors. These receptors are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to decreased cAMP levels and reduced neurotransmitter release. By blocking these receptors, LY3020371 disinhibits adenylyl cyclase, thereby increasing cAMP levels. Furthermore, the antidepressant-like effects of mGlu2/3 antagonists are linked to the activation of downstream pathways, including the PI3K/Akt/mTOR signaling cascade, which promotes protein synthesis and synaptic plasticity.

Caption: Signaling pathway of LY3020371 at the mGlu2/3 receptor.

Experimental Workflow for Ki Determination

The following diagram outlines the logical flow of a competitive radioligand binding assay designed to determine the Ki value of a test compound like LY3020371.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Technical Guide: LY3020371 Hydrochloride and its Interaction with Metabotropic Glutamate Receptors 2/3 in cAMP Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activity of LY3020371 hydrochloride, a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). The focus is on its inhibitory concentration (IC50) as determined in cyclic adenosine monophosphate (cAMP) assays, a critical measure of its functional antagonism. This document details the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Data: IC50 Values in cAMP Functional Assays

This compound has been demonstrated to be a potent antagonist of mGluR2 and mGluR3. These receptors are coupled to the Gi/o protein, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, LY3020371 blocks the action of mGluR2/3 agonists, thereby restoring cAMP production. The IC50 values, representing the concentration of LY3020371 required to inhibit 50% of the agonist-induced response, are summarized below.

| Receptor Target | Cell System | Agonist | Assay Condition | IC50 (nM) |

| Human mGluR2 | Recombinant cells | DCG-IV | Forskolin-stimulated cAMP production | 16.2[1][2] |

| Human mGluR3 | Recombinant cells | DCG-IV | Forskolin-stimulated cAMP production | 6.21[1][2] |

| Rat mGluR2/3 | Cortical synaptosomes | Endogenous agonist | Reversal of agonist-suppressed second messenger production | 29[2] |

Signaling Pathway of mGluR2/3 Antagonism

Metabotropic glutamate receptors 2 and 3 are Gi/o-coupled receptors that play a crucial role in modulating glutamate transmission.[2][3] Their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels. LY3020371, as a competitive antagonist, binds to mGluR2/3 and prevents the agonist from activating the receptor. This blockade of the inhibitory signal allows for the unimpeded activity of adenylyl cyclase, leading to the production of cAMP. This mechanism is fundamental to the therapeutic potential of LY3020371, particularly in conditions where glutamate signaling is dysregulated.

Experimental Protocol: Antagonist cAMP Assay

The following is a representative protocol for determining the IC50 of an mGluR2/3 antagonist like LY3020371 in a cell-based cAMP assay. This protocol is a synthesis of standard methodologies for Gi-coupled receptor functional assays.

1. Cell Culture and Preparation:

-

Cells (e.g., HEK293 or CHO) stably expressing the human mGluR2 or mGluR3 are cultured in appropriate media until they reach a suitable confluency.

-

On the day of the assay, cells are harvested and resuspended in a stimulation buffer, often supplemented with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.

2. Assay Procedure:

-

A dilution series of the antagonist (LY3020371) is prepared.

-

The cell suspension is added to a multi-well plate.

-

The antagonist dilutions are added to the respective wells and pre-incubated with the cells for a defined period.

-

To stimulate adenylyl cyclase and generate a detectable level of cAMP, forskolin is added to all wells.

-

Immediately following or concurrently with forskolin, a fixed concentration of an mGluR2/3 agonist (e.g., DCG-IV) is added. The agonist concentration is typically at its EC80 to ensure a robust, but not maximal, inhibition of cAMP production.

-

The plate is incubated to allow for the modulation of cAMP levels.

3. cAMP Detection and Data Analysis:

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP for binding to a specific antibody.

-

Luminescence-based biosensors (e.g., GloSensor™): A genetically encoded biosensor that emits light in the presence of cAMP.

-

AlphaScreen®: A bead-based assay where the signal is inversely proportional to the amount of cAMP produced.

-

-

A standard curve is generated to quantify the cAMP concentration from the raw signal.

-

The IC50 value for the antagonist is determined by plotting the cAMP concentration against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of LY3020371 Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective mGlu2/3 receptor antagonist, LY3020371, reveals key structural determinants for its high affinity and functional activity. This guide provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and the experimental protocols utilized in its characterization, tailored for researchers and scientists in the field of drug discovery.

LY3020371 hydrochloride, chemically known as (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1][2] Its development has been a significant step in the exploration of novel therapeutic approaches for depression.[3][4] This document delves into the core aspects of its medicinal chemistry, offering a detailed look at the SAR that led to its discovery and the methodologies used to elucidate its pharmacological profile.

Quantitative Analysis of In Vitro Potency and Selectivity

The pharmacological activity of LY3020371 has been extensively characterized through a series of in vitro assays. The data presented below summarizes its binding affinity and functional antagonism at human mGlu2 and mGlu3 receptors, as well as its activity in native rodent and human brain tissue preparations.

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Radioligand Binding | Human mGlu2 Receptor | Ki | 5.26 | [2][5][6] |

| Human mGlu3 Receptor | Ki | 2.50 | [2][5][6] | |

| Rat Frontal Cortex Membranes | Ki | 33 | [2][6] | |

| Functional Antagonism (cAMP) | Human mGlu2 Receptor | IC50 | 16.2 | [2][5][6] |

| Human mGlu3 Receptor | IC50 | 6.21 | [2][5][6] | |

| Rat Cortical Synaptosomes | IC50 | 29 | [2][6] | |

| Functional Antagonism (Glutamate Release) | Rat Cortical Synaptosomes | IC50 | 86 | [2][5][6] |

| Functional Antagonism (Ca2+ Oscillations) | Primary Cultured Cortical Neurons | IC50 | 34 | [2][6] |

| Functional Antagonism (Hippocampal Slice) | Rat Hippocampal Slice | IC50 | 46 | [2][6] |

Structure-Activity Relationship: The Path to LY3020371

The discovery of LY3020371 was the culmination of systematic exploration of the SAR at the C3 and C4 positions of the (1S,2R,5R,6R)-2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold.[1] This investigation led to the identification of key structural modifications that impart potent and selective mGlu2/3 antagonist activity. The co-crystal structure of LY3020371 with the amino-terminal domain of the human mGlu2 receptor has provided critical insights into the specific ligand-protein interactions responsible for its high affinity.[1]

Mechanism of Action: Modulating Glutamatergic Neurotransmission

LY3020371 acts as an orthosteric antagonist at mGlu2/3 receptors.[2] These receptors are predominantly located presynaptically and on glial cells, where they negatively regulate glutamate release.[7] By blocking the activation of these autoreceptors, LY3020371 increases glutamate transmission in key brain regions. This mechanism is believed to underlie its antidepressant-like effects, which are mediated by the enhancement of AMPA receptor signaling.[1][7]

The downstream effects of mGlu2/3 receptor blockade by LY3020371 are multifaceted. Preclinical studies have shown that it increases the number of spontaneously active dopamine cells in the ventral tegmental area (VTA) and enhances the efflux of monoamines in the medial prefrontal cortex.[4][5] Metabolomic analyses have further revealed that both LY3020371 and ketamine activate common pathways involving GRIA2 and ADORA1, suggesting a convergence of mechanisms for rapid antidepressant effects.[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of LY3020371.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Ki) of LY3020371 for human mGlu2 and mGlu3 receptors.

-

Membrane Preparation: Membranes were prepared from cells expressing recombinant human mGlu2 or mGlu3 receptor subtypes.

-

Incubation: Membranes were incubated with the mGlu2/3 radiolabeled ligand [3H]-459477 and varying concentrations of LY3020371.[2][6]

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Detection: The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

cAMP Formation Assay

This functional assay was used to determine the antagonist potency (IC50) of LY3020371.

-

Cell Culture: Cells expressing recombinant human mGlu2 or mGlu3 receptors were cultured.

-

Stimulation: Cells were stimulated with forskolin to induce cAMP production.

-

Agonist Inhibition: The mGlu2/3 agonist DCG-IV was added to inhibit forskolin-stimulated cAMP production.[5][6]

-

Antagonist Treatment: Varying concentrations of LY3020371 were added to block the effect of DCG-IV.[5][6]

-

cAMP Measurement: Intracellular cAMP levels were measured using a suitable detection kit.

-

Data Analysis: IC50 values were determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

This compound stands as a testament to the power of systematic medicinal chemistry and a deep understanding of structure-activity relationships. Its high potency and selectivity for mGlu2/3 receptors, coupled with a well-characterized mechanism of action, make it a valuable tool for neuroscience research and a promising candidate for the development of novel antidepressants. The detailed experimental protocols provided herein offer a foundation for further investigation and development in this critical area of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

LY3020371 Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1][2][3] As a key modulator of glutamatergic neurotransmission, it has emerged as a significant tool in neuroscience research and a potential therapeutic agent for central nervous system disorders, particularly depression.[3] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, with a focus on presenting structured data and outlining experimental methodologies based on available scientific literature.

Chemical Properties

This compound, chemically named (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride, possesses a complex bicyclic structure that confers its high affinity and selectivity for mGluR2 and mGluR3.[2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ClF₂NO₅S | [4] |

| Molecular Weight | 395.81 g/mol | [4] |

| CAS Number | 1377615-44-5 | [1] |

| Appearance | White to off-white solid | Vendor Data |

| Purity | >98% | Vendor Data |

| Solubility | DMSO: ≥ 250 mg/mL | [4] |

| Water with 10% DMSO and 40% PEG300: ≥ 2.08 mg/mL | MedchemExpress Data | |

| Water with 10% DMSO and 90% (20% SBE-β-CD): ≥ 2.08 mg/mL | MedchemExpress Data |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a nonracemic bicyclic ketone. The core of the synthesis involves the strategic introduction of substituents at the C3 and C4 positions of the bicyclo[3.1.0]hexane scaffold.[2] While a detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not fully disclosed in the available literature, the key synthetic transformations have been outlined.

Synthetic Scheme Overview

The general synthetic route can be summarized as follows:

-

Condensation: The synthesis begins with the condensation of a bicyclic ketone (specifically, a derivative of bicyclo[3.1.0]hexane) to form an enamine.[2]

-

Reduction: The resulting enamine is then reduced to yield an enone.[2]

-

Conjugate Addition: A crucial step involves the conjugate addition of a substituted thiophenol, in this case, 3,4-difluorothiophenol, to the enone. This step establishes the desired stereochemistry at the C3 and C4 positions.[2]

-

Further Transformations and Salt Formation: Subsequent chemical modifications and purification steps lead to the final product, which is then converted to its hydrochloride salt.

Biological Activity and Mechanism of Action

LY3020371 is a potent and selective orthosteric antagonist of mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, LY3020371 blocks the binding of glutamate to mGluR2 and mGluR3, thereby preventing the downstream signaling cascade and the subsequent reduction in cAMP.[1]

In Vitro Activity

| Target | Assay | Value |

| Human mGluR2 | Ki | 5.26 nM |

| Human mGluR3 | Ki | 2.50 nM[3] |

| Human mGluR2 expressing cells | cAMP formation inhibition (IC₅₀) | 16.2 nM |

| Human mGluR3 expressing cells | cAMP formation inhibition (IC₅₀) | 6.21 nM[1] |

| Rat cortical synaptosomes | Reversal of agonist-suppressed second messenger production (IC₅₀) | 29 nM |

| Rat cortical synaptosomes | Reversal of agonist-inhibited, K⁺-evoked glutamate release (IC₅₀) | 86 nM |

| Primary cultured cortical neurons | Blockade of agonist-suppressed spontaneous Ca²⁺ oscillations (IC₅₀) | 34 nM[1] |

| Intact hippocampal slice preparation | IC₅₀ | 46 nM[1] |

Signaling Pathway of mGluR2/3 and Antagonism by LY3020371

Caption: Antagonistic action of LY3020371 on the mGluR2/3 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on the published literature, the following outlines the general methodologies that would be employed.

General Synthesis Methodology

A detailed protocol would typically involve the following steps for each reaction in the synthetic sequence:

-

Reaction Setup: Charging a suitable reaction vessel with the starting material and an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Controlled addition of reagents at a specific temperature (e.g., dropwise addition of a solution at 0 °C).

-

Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quenching the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution) and extracting the product into an organic solvent.

-

Purification: Purifying the crude product using techniques such as column chromatography on silica gel, recrystallization, or preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirming the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and analytical HPLC.

In Vitro Pharmacology Experimental Workflow

The assessment of the biological activity of this compound would generally follow this workflow:

Caption: General experimental workflow for in vitro pharmacological characterization.

Conclusion

This compound is a well-characterized, potent, and selective mGluR2/3 antagonist with significant potential in neuroscience research. While the broad strokes of its synthesis are understood, detailed experimental protocols remain proprietary. The available data on its chemical and biological properties provide a strong foundation for its use as a pharmacological tool to investigate the roles of mGluR2 and mGluR3 in health and disease. Further research and potential declassification of detailed synthetic procedures would be beneficial for the wider scientific community.

References

The mGlu2/3 Receptor Antagonist LY3020371 Hydrochloride: An In-Depth Technical Guide on its Effects on Dopamine Efflux

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of LY3020371 hydrochloride, a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3), with a specific focus on its impact on dopamine efflux. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to this compound

LY3020371 is a novel orthosteric antagonist with high affinity and selectivity for mGluR2 and mGluR3.[1][2] These receptors are predominantly located presynaptically and play a crucial role in modulating glutamate transmission.[1] By antagonizing these inhibitory autoreceptors, LY3020371 enhances glutamatergic neurotransmission, a mechanism that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of depression.[3][4] Preclinical studies have demonstrated that LY3020371 exhibits rapid antidepressant-like effects in animal models, drawing comparisons to the actions of ketamine.[3][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative parameters for this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity

| Parameter | Receptor/Assay | Value | Reference |

| Ki | Human mGluR2 | 5.26 nM | [1][2] |

| Human mGluR3 | 2.50 nM | [1][2] | |

| Rat Frontal Cortical Membranes ([3H]-459477 displacement) | 33 nM | [1] | |

| IC50 | Agonist-inhibited cAMP formation (hmGluR2) | 16.2 nM | [1] |

| Agonist-inhibited cAMP formation (hmGluR3) | 6.21 nM | [1] | |

| Reversal of agonist-suppressed second messenger production (rat cortical synaptosomes) | 29 nM | [1] | |

| Agonist-inhibited, K+-evoked glutamate release (rat cortical synaptosomes) | 86 nM | [1] | |

| Agonist-suppressed spontaneous Ca2+ oscillations (primary cultured cortical neurons) | 34 nM | [1] | |

| Intact hippocampal slice preparation | 46 nM | [1] |

Table 2: In Vivo Dosages and Effects on Dopaminergic Systems in Rodents

| Dosage | Route of Administration | Effect | Brain Region | Reference |

| 0.3-3 mg/kg | Intravenous (i.v.) | Significantly increased the number of spontaneously active dopamine cells | Ventral Tegmental Area (VTA) | [2] |

| 10 mg/kg | Intraperitoneal (i.p.) | Increased monoamine efflux | Medial Prefrontal Cortex (mPFC) | [2] |

| 1-10 mg/kg | Intraperitoneal (i.p.) | Dose-dependently increased tissue oxygen | Anterior Cingulate Cortex (ACC) | [2] |

| Not Specified | Not Specified | No increase in dopamine efflux (in contrast to ketamine) | Nucleus Accumbens | [6] |

Experimental Protocols

In Vivo Electrophysiology for Dopamine Cell Activity

Objective: To determine the effect of LY3020371 on the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA).

Methodology:

-

Male Sprague-Dawley rats are anesthetized.

-

A catheter is inserted for intravenous (i.v.) administration of LY3020371 or vehicle.

-

Standard single-unit extracellular recordings are performed in the VTA to identify spontaneously active dopamine neurons based on their characteristic electrophysiological properties.

-

A baseline firing rate is established for each identified neuron.

-

LY3020371 is administered i.v. at doses ranging from 0.3 to 3 mg/kg.

-

The number of spontaneously active dopamine cells is quantified before and after drug administration.

-

Data are analyzed to determine the statistical significance of any changes in the number of active dopamine neurons.[2][7]

In Vivo Microdialysis for Monoamine Efflux

Objective: To measure the effect of LY3020371 on the extracellular concentrations of dopamine and other monoamines in the medial prefrontal cortex (mPFC).

Methodology:

-

Male rats are surgically implanted with a microdialysis guide cannula targeting the mPFC.

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula in freely moving rats.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline dialysate samples are collected at regular intervals.

-

LY3020371 (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[2]

-

Post-injection dialysate samples are collected for a specified period.

-

The concentrations of dopamine and other monoamines in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in monoamine efflux are expressed as a percentage of the baseline levels.

Signaling Pathways and Mechanisms of Action

LY3020371 acts as an antagonist at presynaptic mGluR2/3, which normally function to inhibit the release of glutamate. By blocking these receptors, LY3020371 disinhibits glutamate release, leading to an increase in synaptic glutamate levels. This enhanced glutamatergic activity is thought to drive downstream effects on dopaminergic systems.

Caption: Proposed signaling pathway of LY3020371 leading to dopamine efflux.

Metabolomic studies suggest that both LY3020371 and ketamine activate common downstream pathways, including those involving the glutamate receptor subunit GRIA2 (a component of AMPA receptors) and the adenosine A1 receptor (ADORA1).[3][8] The increased glutamatergic tone resulting from mGluR2/3 antagonism likely leads to enhanced activation of postsynaptic AMPA receptors, triggering a cascade of intracellular events that ultimately modulate the activity of dopaminergic neurons in the VTA and subsequent dopamine release in projection areas like the mPFC.[3][7] Interestingly, while LY3020371 increases dopamine efflux in the mPFC, it has been reported not to increase dopamine efflux in the nucleus accumbens, a key region in the brain's reward circuitry.[6] This suggests a region-specific modulation of the dopaminergic system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of LY3020371 on dopamine efflux in preclinical models.

References

- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

Navigating the Preclinical Journey of LY3020371 Hydrochloride: An In-depth Pharmacokinetic Guide

For Immediate Release

An extensive review of preclinical data provides a comprehensive overview of the pharmacokinetic profile of LY3020371 hydrochloride, a selective metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist, across various animal models. This technical guide, designed for researchers, scientists, and drug development professionals, consolidates available quantitative data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's behavior in vivo.

Executive Summary

This compound has been evaluated in several preclinical species, primarily in rats and cynomolgus monkeys, with a focus on its intravenous administration and resulting cerebrospinal fluid (CSF) concentrations. While comprehensive public data on all pharmacokinetic parameters remains limited, this guide synthesizes the available information to present a clear picture of its absorption, distribution, metabolism, and excretion (ADME) properties. The focus of preclinical investigations has been on establishing a dose- and exposure-response relationship, particularly concerning the central nervous system.

Pharmacokinetic Profile in Animal Models

The primary animal model for characterizing the pharmacokinetics of LY3020371 has been the rat. Studies have consistently demonstrated that intravenous administration of LY3020371 leads to dose-dependent concentrations in the cerebrospinal fluid, which are crucial for engaging its target, the mGlu2/3 receptors in the brain.[1][2]

In a metabolomics study, male Sprague-Dawley rats were administered intravenous doses of 1 mg/kg and 10 mg/kg of LY3020371. Plasma, CSF, and hippocampus tissue were collected at 1, 4, and 24 hours post-dose to assess the compound's distribution and metabolic impact.[3]

Furthermore, preclinical toxicology studies have been conducted in both rats and cynomolgus monkeys. These studies involved 14-day intravenous dosing regimens with doses up to 1000 mg/kg in rats and 500 mg/kg in monkeys. These investigations revealed that LY3020371 produced micromolar plasma exposures without inducing critical toxicological findings, indicating a favorable safety profile at high concentrations.

While specific data for this compound is not publicly available in a comprehensive tabular format, valuable insights can be gleaned from studies on its diester prodrug, LY3027788, in male CD-1 mice. Following oral administration of the prodrug, the resulting plasma concentrations of the active compound, LY3020371, were measured.

Table 1: Mean Plasma Pharmacokinetic Parameters of LY3020371 in Male CD-1 Mice Following Single Oral Doses of Prodrug LY3027788.HCl [4][5]

| Dose of LY3027788.HCl (mg/kg, p.o.) | Cmax (nM) | Tmax (h) | AUC0-24h (nM*h) |

| 2.7 | 1990 | 0.25 | 15400 |

| 9.1 | 10800 | 0.25 | 84300 |

| 15.4 | 15500 | 0.25 | 121000 |

Experimental Protocols

Animal Models and Dosing

-

Rats: Male Sprague-Dawley rats have been utilized in several studies.[3] Intravenous administration has been the primary route for assessing pharmacokinetics and central nervous system exposure. Doses have ranged from 0.3 mg/kg to 10 mg/kg for pharmacokinetic and pharmacodynamic assessments, and up to 1000 mg/kg in toxicology studies.

-

Cynomolgus Monkeys: These non-human primates have been used in toxicology studies, receiving intravenous doses of up to 500 mg/kg.

-

Mice: Male CD-1 mice were used in the pharmacokinetic evaluation of the prodrug LY3027788.

Sample Collection and Analysis

-

Blood and Plasma: Blood samples are typically collected at various time points post-dosing. Plasma is then separated by centrifugation for subsequent analysis.

-

Cerebrospinal Fluid (CSF): CSF samples are collected to determine the extent of central nervous system penetration of LY3020371.

-

Bioanalytical Method: The quantification of LY3020371 in plasma and CSF is performed using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the accurate measurement of drug concentrations even at low levels.

Visualizing Experimental Processes

To provide a clearer understanding of the experimental workflow for a typical preclinical pharmacokinetic study, the following diagram illustrates the key steps involved.

Signaling Pathway Context

LY3020371 acts as an antagonist at mGlu2 and mGlu3 receptors, which are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. By blocking these receptors, LY3020371 can influence downstream signaling cascades.

Conclusion

The preclinical pharmacokinetic evaluation of this compound has established its ability to achieve significant exposure in the central nervous system following systemic administration in animal models. While detailed quantitative data across multiple species and routes of administration are not fully available in the public domain, the existing information, particularly from rat and prodrug studies in mice, provides a solid foundation for understanding its ADME profile. This technical guide serves as a valuable resource for researchers by consolidating the current knowledge and providing a framework for the interpretation of preclinical pharmacokinetic data for this promising mGlu2/3 receptor antagonist.

References

- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to LY3020371 Hydrochloride and its Prodrug LY3027788

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY3020371 hydrochloride, a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3), and its orally bioavailable prodrug, LY3027788. This document details the pharmacological profile of LY3020371, including its binding affinity and functional antagonist activity at human and rat mGluR2/3. Furthermore, it outlines the pharmacokinetic properties of LY3020371 following the oral administration of LY3027788 in preclinical rodent models. Key experimental methodologies are described to facilitate the replication and extension of these findings. The underlying mechanism of action, involving the modulation of glutamatergic and serotonergic pathways, is also explored and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those with an interest in novel therapeutics for neuropsychiatric disorders.

Introduction

LY3020371 is a potent, selective, and competitive orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1] These receptors are G-protein coupled receptors that play a crucial role in modulating glutamate neurotransmission.[1] The blockade of mGlu2/3 receptors has emerged as a promising therapeutic strategy for the treatment of depression, with the potential for rapid antidepressant effects.[2][3] LY3027788 is a diester prodrug of LY3020371, designed to enhance oral bioavailability.[3][4] This guide provides a detailed summary of the preclinical data available for LY3020371 and its prodrug LY3027788.

In Vitro Pharmacology of LY3020371

The in vitro pharmacological activity of LY3020371 has been characterized through various assays, including radioligand binding, cAMP formation, and glutamate release assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for LY3020371's in vitro activity.

Table 1: Radioligand Binding Affinity of LY3020371

| Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| Human mGluR2 | Recombinant cell membranes | [3H]-459477 | 5.26 | [1] |

| Human mGluR3 | Recombinant cell membranes | [3H]-459477 | 2.50 | [1] |

| Rat mGluR2/3 | Frontal cortical membranes | [3H]-459477 | 33 | [1] |

Table 2: Functional Antagonist Activity of LY3020371 in cAMP Assays

| Receptor/Tissue | Assay Type | Agonist | IC50 (nM) | Reference |

| Human mGluR2 | Forskolin-stimulated cAMP formation | DCG-IV | 16.2 | [1] |

| Human mGluR3 | Forskolin-stimulated cAMP formation | DCG-IV | 6.21 | [1] |

| Rat Cortical Synaptosomes | Agonist-suppressed second messenger production | - | 29 | [1] |

Table 3: Functional Antagonist Activity of LY3020371 in Glutamate Release and Neuronal Activity Assays

| Preparation | Assay Type | IC50 (nM) | Reference |

| Rat Cortical Synaptosomes | Agonist-inhibited, K+-evoked glutamate release | 86 | [1] |

| Primary Cultured Cortical Neurons | Agonist-suppressed spontaneous Ca2+ oscillations | 34 | [1] |

| Intact Hippocampal Slice | - | 46 | [1] |

Experimental Protocols

-

Membrane Preparation: Membranes from cells expressing recombinant human mGluR2 or mGluR3, or from rat frontal cortex are prepared.

-

Assay Conditions: Membranes are incubated with the mGluR2/3 agonist radioligand [3H]-459477 and varying concentrations of LY3020371.

-

Detection: The amount of bound radioactivity is measured to determine the displacement of the radioligand by LY3020371, from which the inhibition constant (Ki) is calculated.

-

Cell Culture: Cells expressing recombinant human mGluR2 or mGluR3 are used.

-

Assay Procedure: Cells are stimulated with forskolin to induce cAMP production. The ability of an mGluR2/3 agonist (e.g., DCG-IV) to inhibit this forskolin-stimulated cAMP accumulation is then assessed in the presence of varying concentrations of LY3020371.

-

Detection: The concentration of cAMP is measured, and the IC50 value for LY3020371's blockade of the agonist effect is determined.

-

Synaptosome Preparation: Synaptosomes are prepared from rat cortical tissue.

-

Assay Procedure: Synaptosomes are depolarized with an elevated concentration of potassium (K+) to evoke glutamate release. The inhibitory effect of an mGluR2/3 agonist on this release is measured in the presence of increasing concentrations of LY3020371.

-

Detection: The amount of glutamate released is quantified to determine the IC50 of LY3020371.

In Vivo Pharmacokinetics of LY3020371 following Oral Administration of Prodrug LY3027788

LY3027788 is a diester prodrug that is rapidly converted to the active compound LY3020371 in vivo.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of LY3020371 after a single oral dose of LY3027788 in mice and rats.

Table 4: Mean Plasma Pharmacokinetics of LY3020371 in Male CD-1 Mice

| Dose of LY3027788.HCl (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng*h/mL) |

| 4.8 | 137 ± 25 | 0.25 | 229 ± 29 |

| 16 | 451 ± 41 | 0.5 | 933 ± 103 |

| 27 | 788 ± 87 | 0.5 | 1790 ± 192 |

| Data from Witkin et al., 2017, J Pharmacol Exp Ther. |

Table 5: Mean Plasma Pharmacokinetics of LY3020371 in Male Sprague-Dawley Rats

| Dose of LY3027788.HCl (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng*h/mL) |

| 3 | 118 ± 17 | 1 | 382 ± 41 |

| 10 | 415 ± 43 | 2 | 2040 ± 190 |

| 30 | 1230 ± 150 | 2 | 7830 ± 970 |

| Data from Witkin et al., 2017, J Pharmacol Exp Ther. |

Experimental Protocols

-

Species: Male CD-1 mice and male Sprague-Dawley rats are used.

-

Administration: LY3027788.HCl is administered as a single oral dose.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of LY3020371 in the plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Signaling Pathways and Mechanism of Action

The antidepressant-like effects of LY3020371 are believed to be mediated through a complex signaling cascade initiated by the blockade of mGlu2/3 receptors.

Proposed Signaling Pathway

Blockade of presynaptic mGlu2/3 autoreceptors by LY3020371 leads to an increase in glutamate release in the prefrontal cortex. This surge in glutamate stimulates postsynaptic AMPA receptors (containing GRIA2 subunits), triggering a cascade of intracellular events. This includes the activation of the PI3K/Akt/mTORC1 signaling pathway, which is also modulated by the serotonergic system through 5-HT1A receptors.[5] The activation of mTORC1 signaling is thought to increase the synthesis of synaptic proteins, leading to enhanced synaptic plasticity, which may underlie the sustained antidepressant effects.[5] Metabolomic studies have also implicated the involvement of ADORA1 (adenosine A1 receptor) pathways.[3]

Caption: Proposed signaling pathway of LY3020371.

Experimental Workflow for In Vivo Studies

The antidepressant-like effects of LY3020371 and its prodrug LY3027788 are often evaluated using the forced-swim test in rodents.

Caption: General workflow for the rodent forced-swim test.

Conclusion

LY3020371 is a potent and selective mGluR2/3 antagonist with a well-characterized in vitro pharmacological profile. Its prodrug, LY3027788, allows for effective oral administration and results in dose-proportional exposure to LY3020371 in preclinical species. The mechanism of action, involving the enhancement of glutamate and serotonin signaling leading to increased synaptic plasticity, provides a strong rationale for its investigation as a novel, rapid-acting antidepressant. The data and experimental protocols summarized in this guide offer a valuable resource for further research and development of this and similar compounds.

References

- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for LY3020371 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2 and 3 receptors (mGluR2/3).[1][2] As a member of the Group II metabotropic glutamate receptors, mGluR2/3 are G-protein coupled receptors that play a crucial role in modulating synaptic transmission. Their involvement in various physiological and pathological processes has made them a target for therapeutic intervention. While primarily investigated for its potential in treating depression, emerging evidence suggests that targeting glutamate signaling pathways may have therapeutic benefits in oncology. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell culture experiments.

Mechanism of Action

This compound acts as a competitive antagonist at the orthosteric binding site of mGluR2 and mGluR3.[1] In canonical signaling, activation of mGluR2/3 by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this agonist-induced inhibition of cAMP formation.[1][2] By antagonizing mGluR2/3, LY3020371 can modulate downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from various studies. Note that the IC50 values for cancer cell lines are not yet established and will need to be determined empirically.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Receptor/System | Value (nM) | Reference |

| Ki | Human mGluR2 | 5.26 | [1] |

| Ki | Human mGluR3 | 2.50 | [1] |

| IC50 (cAMP formation) | Human mGluR2 expressing cells | 16.2 | [1] |

| IC50 (cAMP formation) | Human mGluR3 expressing cells | 6.21 | [1] |

| IC50 (agonist-suppressed second messenger production) | Rat cortical synaptosomes | 29 | [1] |

| IC50 (agonist-inhibited glutamate release) | Rat cortical synaptosomes | 86 | [1][3] |

| IC50 (agonist-suppressed Ca2+ oscillations) | Primary cultured cortical neurons | 34 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate amount of this compound and dissolve it in 1 mL of DMSO.

-

Gently vortex until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cancer cell line of interest (e.g., glioma, melanoma, or other cancer cell lines with known or suspected mGluR2/3 expression)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-